2-(3,5-Dimethoxy-phenyl)-cyclohexanol
Description
2-(3,5-Dimethoxy-phenyl)-cyclohexanol is a cyclohexanol derivative featuring a 3,5-dimethoxyphenyl substituent at the 2-position of the cyclohexanol ring. Cyclohexanol itself (C₆H₁₁OH) is a secondary alcohol with a camphor-like odor and serves as a precursor in industrial applications, such as nylon production . The addition of the 3,5-dimethoxyphenyl group introduces aromaticity and electron-donating methoxy groups, which influence the compound’s polarity, solubility, and reactivity.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O3/c1-16-11-7-10(8-12(9-11)17-2)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3 |
InChI Key |
JGHXCWVNJTYUEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCCC2O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methoxy vs. Methyl Groups
The 3,5-dimethoxyphenyl group distinguishes this compound from analogs like 3,5-dimethylcyclohexanol (C₈H₁₆O; ChemSpider ID 20286) . Key differences include:
- Polarity: Methoxy groups (-OCH₃) are more polar than methyl groups (-CH₃), enhancing solubility in polar solvents like ethanol or acetone.
- Reactivity : Methoxy groups act as ortho/para directors in electrophilic aromatic substitution, whereas methyl groups are weaker activating substituents.
Molecular and Physical Properties
Notes:
- The molecular weight of 2-(3,5-Dimethoxy-phenyl)-cyclohexanol is calculated based on its structure.
- Higher boiling points in methoxy-substituted compounds are expected due to increased polarity and intermolecular forces .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3,5-Dimethoxy-phenyl)-cyclohexanol, and how are reaction conditions optimized?
- Methodological Answer : Synthesis often involves alkylation or hydroxylation of cyclohexanol derivatives. For example, alkylation of phenolic substrates (e.g., 3,5-dimethoxyphenol) with cyclohexanol can be catalyzed by acidic or metal-based catalysts. Experimental optimization using response surface methodology (RSM), such as the Box–Behnken design, allows simultaneous evaluation of variables like temperature, catalyst loading, and solvent ratios to maximize yield . Key steps include:
- Selecting a catalyst (e.g., Fe-based complexes for oxidation).
- Monitoring reaction progress via GC-MS or HPLC .
- Purification via column chromatography or recrystallization.
Q. How can spectroscopic and chromatographic techniques characterize 2-(3,5-Dimethoxy-phenyl)-cyclohexanol?
- Methodological Answer :
- NMR : Confirm structural integrity using H and C NMR to identify methoxy (-OCH), cyclohexanol hydroxyl (-OH), and aromatic proton environments .
- IR Spectroscopy : Detect functional groups (e.g., O-H stretch at ~3200 cm, C-O-C in methoxy groups at ~1250 cm) .
- GC-MS : Analyze purity and identify byproducts using retention indices and fragmentation patterns .
- HPLC : Quantify using reverse-phase columns with UV detection (λ = 254 nm for aromatic moieties) .
Q. What are the challenges in detecting trace amounts of cyclohexanol derivatives in biological matrices?
- Methodological Answer :
- Sample Preparation : Use liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the compound from complex matrices like plasma or tissue homogenates .
- Detection Limits : Enhance sensitivity via derivatization (e.g., silylation for GC-MS) or tandem mass spectrometry (LC-MS/MS) .
- Interference Mitigation : Optimize chromatographic conditions (e.g., gradient elution) to separate co-eluting metabolites .
Advanced Research Questions
Q. How can multivariate statistical approaches improve the catalytic efficiency of synthesizing 2-(3,5-Dimethoxy-phenyl)-cyclohexanol?
- Methodological Answer :
- Box–Behnken Design : Optimize variables (e.g., catalyst concentration, reaction time, temperature) to maximize conversion rates. For instance, Fe-based catalysts show higher selectivity for cyclohexanol over cyclohexanone under specific O pressures .
- Response Surface Analysis : Generate 3D plots to visualize interactions between variables and identify optimal conditions (e.g., 70°C, 12 h, 5 mol% catalyst) .
- Validation : Replicate optimized conditions in triplicate to confirm reproducibility .
Q. What computational methods are suitable for studying the binding interactions of 2-(3,5-Dimethoxy-phenyl)-cyclohexanol with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Key parameters include binding energy (ΔG) and hydrogen-bond interactions .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. How to resolve contradictions in kinetic data for oxidation reactions involving cyclohexanol derivatives?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., O) to trace oxygen incorporation pathways and identify intermediates .
- Cross-Validation : Compare data from multiple techniques (e.g., EPR for radical detection, IR for carbonyl group monitoring) to reconcile discrepancies in rate constants .
- Statistical Analysis : Apply error-weighted regression models to account for experimental variability in kinetic measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
